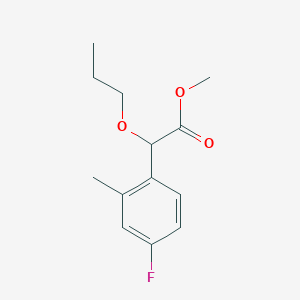![molecular formula C24H26FN3O3 B2953061 7-Fluoro-2-methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415533-69-4](/img/structure/B2953061.png)
7-Fluoro-2-methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2-methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a fluorine atom, a methyl group, a phenoxypropanoyl moiety, and a piperidinylmethyl group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the quinazolinone core with a piperidinylmethyl halide under basic conditions.
Incorporation of the Phenoxypropanoyl Moiety: The phenoxypropanoyl group can be introduced through an acylation reaction using phenoxypropanoic acid or its derivatives in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
7-Fluoro-2-methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
相似化合物的比较
Similar Compounds
7-Fluoro-2-methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-quinazolin-4-one: Lacks the dihydro moiety, which may affect its biological activity.
2-Methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.
7-Fluoro-2-methyl-3-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: Contains a phenoxyacetyl group instead of a phenoxypropanoyl group, which may alter its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom and the phenoxypropanoyl moiety in 7-Fluoro-2-methyl-3-{[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one contributes to its unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-16(31-20-6-4-3-5-7-20)23(29)27-12-10-18(11-13-27)15-28-17(2)26-22-14-19(25)8-9-21(22)24(28)30/h3-9,14,16,18H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBADSJSDMXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-METHOXYPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2952978.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)
![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2952991.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2952996.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
